5-[(3-Chlorophenoxy)methyl]furan-2-carbohydrazide
Description
5-[(3-Chlorophenoxy)methyl]furan-2-carbohydrazide is a carbohydrazide derivative featuring a furan ring substituted at the 5-position with a (3-chlorophenoxy)methyl group. This compound belongs to a broader class of furan-2-carbohydrazides, which are known for their versatility in medicinal and materials chemistry due to their ability to form hydrogen bonds and participate in cyclization reactions.
Properties
IUPAC Name |
5-[(3-chlorophenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c13-8-2-1-3-9(6-8)17-7-10-4-5-11(18-10)12(16)15-14/h1-6H,7,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPGVMKERGPIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3-Chlorophenoxy)methyl]furan-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H11ClN2O3
- Molecular Weight : 266.68 g/mol
- CAS Number : 827588-48-7
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its cytotoxic effects on various cancer cell lines:
Case Studies
- U87 Glioblastoma Study :
- HeLa Cell Line Evaluation :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values observed in various studies:
| Bacterial Strain | MIC (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 1.00 | Exhibited strong antibacterial activity |
| Escherichia coli | Not specified | Tested in broader antibacterial assays |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Cell Proliferation : The compound appears to disrupt cellular processes necessary for cancer cell survival and proliferation, leading to increased apoptosis.
- Antimicrobial Action : Its furan moiety may interact with bacterial cell membranes or inhibit essential metabolic pathways.
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
*Calculated based on formula C₁₁H₉ClN₂O₂.
Key Observations :
Table 2: Antimicrobial and Analgesic Activities
Key Observations :
- 1,3,4-Oxadiazole and triazole derivatives exhibit broad-spectrum antimicrobial activity, likely due to their ability to disrupt microbial enzyme systems .
- The absence of reported data for the target compound highlights a gap in current research, though chloro-substituted analogs (e.g., 5-(2-chlorophenyl)furan-2-carbohydrazide) are structurally similar to bioactive compounds .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
